molecular formula C24H21NO4 B8194999 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid

Cat. No.: B8194999
M. Wt: 387.4 g/mol
InChI Key: ZJBPFSBDUVNICK-JOCHJYFZSA-N
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Description

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid is a chiral compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides unique chemical properties that make this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid is unique due to its specific chiral center and the presence of the phenylacetic acid moiety. These structural features confer distinct chemical properties and reactivity, making it particularly useful in peptide synthesis and other applications .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPFSBDUVNICK-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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